2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide
Brand Name: Vulcanchem
CAS No.: 62190-14-1
VCID: VC18500047
InChI: InChI=1S/C17H25N3O4S/c1-24-16-3-2-14(25(18,22)23)10-15(16)17(21)19-7-4-13-11-20-8-5-12(13)6-9-20/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,21)(H2,18,22,23)
SMILES:
Molecular Formula: C17H25N3O4S
Molecular Weight: 367.5 g/mol

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide

CAS No.: 62190-14-1

Cat. No.: VC18500047

Molecular Formula: C17H25N3O4S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide - 62190-14-1

Specification

CAS No. 62190-14-1
Molecular Formula C17H25N3O4S
Molecular Weight 367.5 g/mol
IUPAC Name N-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethyl]-2-methoxy-5-sulfamoylbenzamide
Standard InChI InChI=1S/C17H25N3O4S/c1-24-16-3-2-14(25(18,22)23)10-15(16)17(21)19-7-4-13-11-20-8-5-12(13)6-9-20/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,21)(H2,18,22,23)
Standard InChI Key LCGFRLAIITYQMT-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCC2CN3CCC2CC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzamide backbone substituted with a methoxy group at the 2-position, a sulfamoyl group at the 5-position, and a 3-quinuclidinylethyl side chain. The quinuclidinyl moiety—a bicyclic amine—imparts rigidity and influences receptor binding, while the sulfamoyl group (SO2NH2-\text{SO}_{2}\text{NH}_{2}) enhances solubility and potential enzyme inhibitory activity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number62190-14-1
Molecular FormulaC17H25N3O4S\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight367.5 g/mol
Functional GroupsMethoxy, Sulfamoyl, Quinuclidinyl

Reactivity and Stability

The sulfamoyl group participates in nucleophilic substitutions and hydrogen bonding, making it a candidate for interactions with biological targets. The methoxy group contributes to electron-donating effects, stabilizing the aromatic ring. Hydrolysis under acidic or basic conditions may cleave the amide bond, necessitating controlled storage environments.

Synthesis and Manufacturing

Challenges in Production

The steric hindrance from the quinuclidinyl group may reduce reaction yields, requiring optimized conditions. Additionally, the sulfamoyl group’s sensitivity to oxidation demands inert atmospheres during synthesis.

Biological Activity and Mechanisms

Enzyme Inhibition

Benzamide derivatives are known kinase inhibitors. The sulfamoyl group may competitively bind ATP pockets in kinases, disrupting phosphorylation cascades. For example, glyburide—a sulfonylurea containing a benzamide core—modulates ATP-sensitive potassium channels, hinting at broader applications for sulfamoyl-containing compounds .

Table 2: Comparative Analysis of Benzamide Derivatives

CompoundTargetActivity
2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamidePutative kinase/muscarinic receptorsAnticholinergic, kinase inhibition (theoretical)
GlyburideATP-sensitive K+^+ channelsAntidiabetic
3-Quinuclidinyl BenzilateMuscarinic receptorsAnticholinergic

Pharmacological Applications

Oncology

Kinase inhibition makes benzamides candidates for targeted cancer therapies. For instance, sulfamoyl groups in dasatinib enhance binding to ABL kinases, suggesting similar mechanisms for this compound.

Research Gaps and Future Directions

Despite theoretical promise, empirical studies on this compound are scarce. Priority areas include:

  • In vitro receptor binding assays to confirm anticholinergic activity.

  • Kinase inhibition screens using high-throughput platforms.

  • Toxicokinetic studies to establish safety thresholds .

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